![molecular formula C10H11N B149416 2-[(1E)-1,3-Butadien-1-yl]aniline CAS No. 138386-62-6](/img/structure/B149416.png)
2-[(1E)-1,3-Butadien-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-1,3-Butadien-1-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as N-(2-butenyl)aniline and is a yellowish liquid with a molecular weight of 177.26 g/mol.
Applications De Recherche Scientifique
2-[(1E)-1,3-Butadien-1-yl]aniline has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-[(1E)-1,3-Butadien-1-yl]aniline is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
2-[(1E)-1,3-Butadien-1-yl]aniline has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been shown to exhibit antioxidant activity and protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(1E)-1,3-Butadien-1-yl]aniline in lab experiments is its potential for use in the development of new drugs for the treatment of cancer and inflammatory diseases. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for the synthesis of other compounds. However, one of the limitations of using 2-[(1E)-1,3-Butadien-1-yl]aniline in lab experiments is its potential toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are many future directions for research involving 2-[(1E)-1,3-Butadien-1-yl]aniline. One area of research is the further investigation of its anticancer and anti-inflammatory properties. It is also important to study its potential toxicity and to develop safer derivatives for use in drug development. In addition, there is potential for the development of new fluorescent probes for the detection of metal ions using 2-[(1E)-1,3-Butadien-1-yl]aniline as a starting material. Finally, there is potential for the development of new synthetic routes for the production of 2-[(1E)-1,3-Butadien-1-yl]aniline and its derivatives.
Méthodes De Synthèse
The synthesis of 2-[(1E)-1,3-Butadien-1-yl]aniline involves the reaction of aniline with crotonaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product after purification. The purity of the compound can be determined using various analytical techniques such as NMR, IR, and GC-MS.
Propriétés
Numéro CAS |
138386-62-6 |
|---|---|
Nom du produit |
2-[(1E)-1,3-Butadien-1-yl]aniline |
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
2-[(1E)-buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C10H11N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1,11H2/b6-3+ |
Clé InChI |
HESQEUJEXRPQNL-ZZXKWVIFSA-N |
SMILES isomérique |
C=C/C=C/C1=CC=CC=C1N |
SMILES |
C=CC=CC1=CC=CC=C1N |
SMILES canonique |
C=CC=CC1=CC=CC=C1N |
Synonymes |
Benzenamine, 2-(1,3-butadienyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




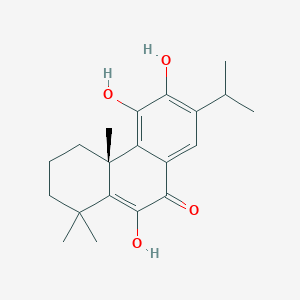
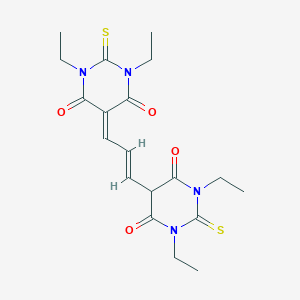
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
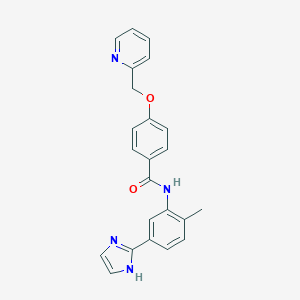
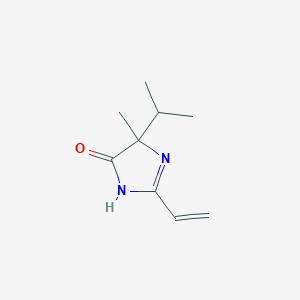

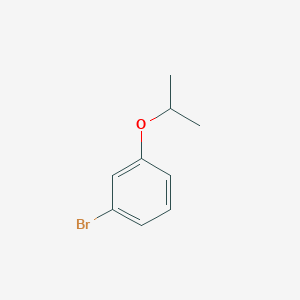
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

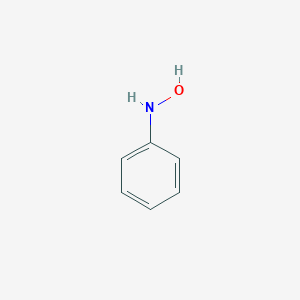
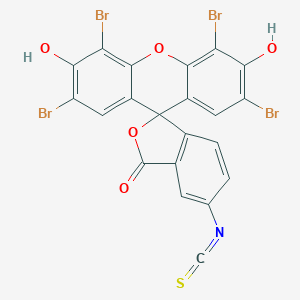
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
